molecular formula C13H12N2O6 B12593439 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid

Cat. No.: B12593439
M. Wt: 292.24 g/mol
InChI Key: BEPCVBBDOFIUFV-UHFFFAOYSA-N
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Description

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid is a complex organic compound known for its unique structural properties It features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by its reaction with hydrazine derivativesThe entire process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-2-methoxybenzoate: Similar structure with a methoxy group instead of a hydrazinyl group.

    5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains a dioxane ring with bromine substituents.

Uniqueness

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C13H12N2O6/c1-13(2)20-11(18)9(12(19)21-13)15-14-8-5-3-7(4-6-8)10(16)17/h3-6,14H,1-2H3,(H,16,17)

InChI Key

BEPCVBBDOFIUFV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)O1)C

solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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